molecular formula C11H11ClN2O B2523968 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole CAS No. 2227107-60-8

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

Cat. No.: B2523968
CAS No.: 2227107-60-8
M. Wt: 222.67
InChI Key: WMQIIMBGTWHLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole is a heterocyclic compound that features a chloro-substituted indazole ring with a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroindazole with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-nitroindazole: Another chloro-substituted indazole with different functional groups.

    5-Cyclopropylmethoxyindazole: Lacks the chloro substitution but has a similar methoxy group.

Uniqueness

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole is unique due to the combination of the chloro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. This combination can influence the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-5-(cyclopropylmethoxy)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-9-4-10-8(5-13-14-10)3-11(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQIIMBGTWHLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C3C(=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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